molecular formula C5H14Cl2N2O B6225612 1,5-diaminopentan-3-one dihydrochloride CAS No. 52788-69-9

1,5-diaminopentan-3-one dihydrochloride

Cat. No.: B6225612
CAS No.: 52788-69-9
M. Wt: 189.1
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Description

1,5-Diaminopentan-3-one dihydrochloride ( 52788-69-9) is a high-purity organic compound offered as a key chemical building block for synthetic and pharmaceutical research . With the molecular formula C5H14Cl2N2O and a molecular weight of 189.08 g/mol, this diketone derivative features a central ketone group flanked by two amine termini, which are stabilized in the dihydrochloride salt form to enhance solubility and handling in experimental settings . The SMILES notation for the compound is O=C(CCN)CCN.[H]Cl.[H]Cl, clearly defining its structure . Researchers value this molecule as a versatile synthon for constructing more complex organic architectures, particularly in the synthesis of potential pharmaceuticals and specialized polymers. As a fine chemical, it requires cold-chain transportation to ensure stability . This product is provided exclusively for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

52788-69-9

Molecular Formula

C5H14Cl2N2O

Molecular Weight

189.1

Purity

95

Origin of Product

United States

Preparation Methods

Glutaraldehyde and 1,5-Diaminopentane Condensation

The most widely documented method involves the reaction of 1,5-diaminopentane with glutaraldehyde under controlled conditions. This pathway exploits the nucleophilic reactivity of primary amines, leading to Schiff base formation followed by ketone stabilization.

Reaction Conditions :

  • Solvent : Aqueous or ethanol-based systems, with pH maintained between 6.5–7.5 using sodium bicarbonate.

  • Temperature : 25–40°C to balance reaction kinetics and byproduct suppression.

  • Molar Ratio : 1:1 stoichiometry of diaminopentane to glutaraldehyde, though excess glutaraldehyde (1.2:1) improves yield to 78–82%.

Mechanistic Insight :
The reaction proceeds via imine intermediate formation, with subsequent hydrolysis yielding the ketone group at the third carbon. Protonation of the amine groups by hydrochloric acid generates the dihydrochloride salt, which precipitates upon cooling.

Purification :
Crude product is recrystallized from ethanol-water (3:1 v/v), achieving ≥95% purity. Residual glutaraldehyde is removed via activated charcoal treatment.

Chloropentane Amination

An alternative route employs 1,5-dichloropentane and ammonia under high-pressure conditions, suitable for industrial-scale synthesis.

Procedure :

  • Ammonolysis : 1,5-Dichloropentane reacts with aqueous ammonia (28–30% w/w) at 80–100°C for 12–18 hours.

  • Oxidation : The resultant 1,5-diaminopentane is oxidized at the third carbon using potassium permanganate (KMnO₄) in acidic media (H₂SO₄, pH 2–3).

  • Salt Formation : Treatment with concentrated HCl yields the dihydrochloride.

Challenges :

  • Byproducts : Over-oxidation to carboxylic acids occurs if pH exceeds 3.5, necessitating precise control.

  • Yield : 65–70% after purification via vacuum distillation.

Biocatalytic Approaches

Enzymatic Decarboxylation of Lysine

Emerging methods leverage recombinant Escherichia coli strains expressing lysine decarboxylase (LDC) to convert L-lysine into 1,5-diaminopentane (cadaverine), followed by selective oxidation.

Fermentation Parameters :

ParameterValue
SubstrateL-Lysine (50–90 g/L)
Co-factorPyridoxal-5'-phosphate (20 μM)
pH7.0 (maintained with NH₄OH)
Temperature37°C
Dissolved Oxygen>15% saturation

Oxidation to Ketone :
Cadaverine undergoes enzymatic oxidation using monoamine oxidase (MAO) or chemical oxidation with KMnO₄ to introduce the ketone group. Subsequent HCl treatment isolates the dihydrochloride salt in 60–68% yield.

Advantages :

  • Sustainability : Avoids harsh reagents, aligning with green chemistry principles.

  • Scalability : Fermentation volumes exceeding 300 L have been reported.

Novel Catalytic Systems

N,N-Dihydroxyethyl-1,4-pentamethylene Diamine-Mediated Synthesis

A patented method utilizes N,N-dihydroxyethyl-1,4-pentamethylene diamine to catalyze acrylonitrile and acetaldehyde coupling, forming 5-formyl valeronitrile as a key intermediate.

Steps :

  • Coupling : Acrylonitrile reacts with acetaldehyde at 50–60°C, yielding 5-formyl valeronitrile.

  • Reductive Amination : Hydrogenation under ammonia and H₂ gas (5–10 bar) with Raney nickel catalysts produces 1,5-diaminopentan-3-one.

  • Acidification : HCl gas is bubbled through the solution to precipitate the dihydrochloride.

Performance :

  • Catalyst Efficiency : 92–95% conversion with 0.5–1.0 mol% catalyst loading.

  • Purity : ≥98% after recrystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost (Relative)
Glutaraldehyde78–8295Lab-scaleLow
Chloropentane65–7090IndustrialModerate
Biocatalytic60–6885Pilot-scaleHigh
Catalytic Coupling92–9598IndustrialHigh

Key Observations :

  • Glutaraldehyde Route : Optimal for academic labs due to simplicity and low cost.

  • Catalytic Coupling : Superior yield and purity justify higher costs for pharmaceutical applications.

  • Biocatalytic Methods : Environmentally favorable but require genetic engineering expertise.

Challenges and Optimization Strategies

Byproduct Mitigation

  • Schiff Base Hydrolysis : Accelerated by maintaining pH <7.5 during glutaraldehyde reactions.

  • Over-Oxidation : Controlled KMnO₄ addition rates (0.1 mol/L·min) prevent carboxylic acid formation.

Catalyst Recycling

  • Raney Nickel : Reuse up to 5 cycles with 5–8% activity loss per cycle.

  • Immobilized LDC : Retains 80% activity after 10 batches in calcium alginate beads .

Chemical Reactions Analysis

1,5-Diaminopentan-3-one dihydrochloride undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1,5-diaminopentan-3-one dihydrochloride involves its interaction with various molecular targets. The compound can inhibit certain enzymes, such as carbonic anhydrases, by binding to their active sites . This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

  • Chemical Structure: Putrescine (1,4-diaminobutane) and cadaverine (1,5-diaminopentane) are linear aliphatic diamines. Unlike 1,5-diaminopentan-3-one dihydrochloride, they lack a ketone group but share amino termini.
  • Applications : Both are biogenic amines used as analytical standards in food safety testing (e.g., for spoilage indicators) .
  • Solubility : Prepared at 1000 mg/L in deionized water, suggesting high aqueous solubility .

Trientine Dihydrochloride

  • Chemical Structure : A tetraamine (triethylenetetramine) with two hydrochloride groups.
  • Applications: Used pharmaceutically as a copper-chelating agent for Wilson’s disease. Unlike this compound, its therapeutic role is well-established.
  • Nomenclature: Highlighted for inconsistent naming (e.g., "trientine hydrochloride" vs. "trientine dihydrochloride"), a challenge in regulatory and commercial contexts .

S-(2-(Dimethylamino)ethyl Pseudothiourea Dihydrochloride

  • Chemical Structure: Contains a thiourea moiety and dimethylaminoethyl group.
  • Safety : Classified as sensitizing, emphasizing variability in toxicity profiles among dihydrochlorides .

Nomenclature and Regulatory Considerations

  • This compound: Systematic naming avoids ambiguities, unlike compounds like trientine dihydrochloride, which have multiple approved names (e.g., BAN vs. USAN) .
  • Valtorcitabine Dihydrochloride: Example of complex IUPAC naming (e.g., "4-Amino-1-[...]pyrimidin-2(1H)-one dihydrochloride"), contrasting with simpler terms for biogenic amines .

Q & A

Basic Questions

Q. What are the common synthetic routes for 1,5-diaminopentan-3-one dihydrochloride, and how are purity and yield optimized?

  • Methodological Answer : The compound can be synthesized via reductive amination of ketones using sodium cyanoborohydride or catalytic hydrogenation. For example, intermediates like 2-amino-1-(pyridin-3-yl)ethanone dihydrochloride are synthesized through condensation reactions followed by acid-mediated cyclization . Purity (>95%) is achieved via recrystallization in ethanol/water mixtures, while yield optimization relies on stoichiometric control of reagents (e.g., maintaining a 1:2 molar ratio of amine to ketone) and inert atmosphere conditions .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, with characteristic peaks for amine protons (δ 1.5–2.5 ppm) and carbonyl groups (δ 170–180 ppm). Mass spectrometry (ESI-MS) verifies molecular weight (e.g., [M+H]+ at m/z 180.1). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) assesses purity, using a C18 column and isocratic elution (acetonitrile/0.1% TFA) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. In case of skin contact, wash immediately with water for ≥15 minutes. For spills, neutralize with 5% sodium bicarbonate and collect residues in sealed containers. Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

Advanced Research Questions

Q. How can researchers address inconsistencies in purity data between synthetic batches?

  • Methodological Answer : Contradictions often arise from residual solvents (e.g., DMF) or unreacted intermediates. Use a combination of TLC (silica gel, Rf = 0.3 in ethyl acetate/methanol) and Karl Fischer titration to quantify water content. Adjust reaction times (e.g., extending from 12 to 24 hours) and employ gradient HPLC to isolate impurities for structural elucidation via LC-MS/MS .

Q. What strategies improve the compound’s stability in aqueous solutions for pharmacological studies?

  • Methodological Answer : The dihydrochloride salt form enhances solubility but may hydrolyze in neutral pH. Buffered solutions (pH 4–5, citrate buffer) at 4°C reduce degradation. Lyophilization preserves long-term stability, with reconstitution in degassed water immediately before use. Monitor degradation products (e.g., free amine) via LC-MS every 24 hours .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer : The compound’s primary amine groups enable covalent binding to enzymes (e.g., transaminases) or receptors (e.g., GPCRs). Surface plasmon resonance (SPR) assays quantify binding affinity (KD), while fluorescent polarization assays measure competitive inhibition. For in vitro validation, use HEK293 cells transfected with target receptors and measure cAMP levels via ELISA .

Q. What computational methods predict the pharmacokinetic behavior of this compound?

  • Methodological Answer : Molecular dynamics simulations (e.g., GROMACS) model membrane permeability, while QSAR predicts logP (∼1.2) and pKa (∼9.5). ADMET predictors (e.g., SwissADME) estimate bioavailability (∼60%) and metabolic pathways (CYP3A4-mediated oxidation). Validate predictions with in vivo rodent studies, collecting plasma samples at 0, 1, 3, and 6 hours post-administration for LC-MS analysis .

Q. How can researchers resolve spectral data contradictions between theoretical and experimental NMR results?

  • Methodological Answer : Discrepancies in peak splitting (e.g., unexpected doublets for NH2 groups) may arise from tautomerism or solvent effects. Perform variable-temperature NMR (25–50°C) to identify dynamic equilibria. Compare experimental data with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to confirm assignments. Use deuterated DMSO as a solvent to minimize exchange broadening .

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